molecular formula C12H15NO4 B558125 Boc-O-benzyl-D-tyrosine CAS No. 63769-58-4

Boc-O-benzyl-D-tyrosine

Cat. No. B558125
CAS RN: 63769-58-4
M. Wt: 371.4 g/mol
InChI Key: YDSJUQJHDFBDSZ-VIFPVBQESA-N
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Description

Boc-O-benzyl-D-tyrosine, also known as N-Boc-O-benzyl-D-tyrosine, is a compound with the molecular formula C21H25NO5 . It is used as an intermediate for pharmaceutical and chemical research . It is an amino acid building block used in peptide synthesis .


Synthesis Analysis

The synthesis of Boc-O-benzyl-D-tyrosine involves the use of tert-butoxycarbonyl (Boc) and benzyl groups . The Boc group is used to protect the amino group, and the benzyl group is used to protect the carboxyl group . The synthesis process involves the reaction of L-tyrosine with Boc2O and benzyl groups .


Molecular Structure Analysis

The molecular structure of Boc-O-benzyl-D-tyrosine consists of a benzyl-protected tyrosine residue with a Boc-protected amino group . The molecular weight of the compound is 371.43 g/mol . The InChI key for Boc-O-benzyl-D-tyrosine is ZAVSPTOJKOFMTA-LGWFVXIRNA-N .


Physical And Chemical Properties Analysis

Boc-O-benzyl-D-tyrosine is a white to off-white powder . It has a melting point of 108-113 °C . The compound is slightly soluble in water .

Scientific Research Applications

  • N-Tert-Butoxycarbonylation of Tyrosine : Di-tert-butyl pyrocarbonate, a reactive N-tert-butoxycarbonylating reagent, is used to obtain N-tert-butoxycarbonyl (Boc) derivatives of amino acids, including Boc-O-benzyl-D-tyrosine. These derivatives are essential in peptide synthesis and other biochemical applications (Pozdnev, 2004).

  • Peptide Synthesis : Boc-O-benzyl-D-tyrosine is employed in peptide synthesis, particularly in the formation of dipeptide esters. Its use in coupling reactions demonstrates its significance in the construction of complex peptide structures (Pawelczak et al., 1976).

  • Synthesis of Tritium Labeled Compounds : Boc-O-benzyl-D-tyrosine is synthesized in tritium-labeled form for use in biochemical research, particularly in radiolabeling studies (Landvatter et al., 1987).

  • Development of Synthetic Opioid Ligands : The use of Boc derivatives, including Boc-O-benzyl-D-tyrosine, in the synthesis of opioid peptidomimetics. These compounds play a crucial role in the development of potent opioid receptor ligands (Bender et al., 2015).

  • Solid Phase Synthesis : Boc-O-benzyl-D-tyrosine is used in the solid-phase synthesis of peptides, highlighting its stability and effectiveness in such methods (González-Muñiz et al., 2009).

  • Chromatographic Studies : The compound is used in chromatographic studies for molecular recognition, particularly in understanding the interaction of different amino acid derivatives in molecularly imprinted polymers (Lin et al., 2007).

  • Synthesis of Peptide Inhibitors : Boc-O-benzyl-D-tyrosine is utilized in the synthesis of peptide inhibitors, particularly in the context of aminopeptidase inhibition (Moon & Huh, 1991).

  • Protecting Group in Peptide Synthesis : Its role as a protecting group in peptide synthesis is crucial, particularly in the synthesis of complex peptides like oxytocin (Yusuf et al., 2014).

Safety And Hazards

Boc-O-benzyl-D-tyrosine should be handled with care. Personal protective equipment, including face protection, should be worn when handling the compound. It should be stored away from heat and sources of ignition . The compound should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPTOJKOFMTA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Tyr(Bzl)-Oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IR Ollmann, JH Hogg, B Muñoz, JZ Haeggström… - Bioorganic & Medicinal …, 1995 - Elsevier
… The D-enantiomeric compounds 1-D and 2D were prepared from N-Boc-O-benzyl-D-tyrosine (Bachem California) by the same procedure as the Lenantiomers. Syntheses and spectra …
Number of citations: 30 www.sciencedirect.com
C Ma, M Chen, W Chu, J Tao, D Kong, M Zhang… - Molecules, 2019 - mdpi.com
… To a stirred solution of N-Boc-O-benzyl-d-tyrosine (10.0 g, 27.0 mmol) in dry THF (100 mL) was added N-hydroxysuccinimide (3.1 g, 27.0 mmol) at 0 C. The resulting solution was then …
Number of citations: 5 www.mdpi.com
BJ Moon - 1981 - search.proquest.com
Three series of (alpha)-hydroxy-(beta)-amino acids were synthesized to prepare natural aminopeptidase inhibitors and synthetic analogs in excellent yield. Separation of diastereomers …
Number of citations: 2 search.proquest.com
IR Ollmann - 1998 - search.proquest.com
… These procedures were repeated with N-Boc-O-benzyl-D-tyrosine to give compounds 2-2 … The D-enantiomeric compounds 2-2 and 2-4 were prepared from N-Boc-O-benzyl-D-tyrosine (…
Number of citations: 2 search.proquest.com

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